molecular formula C9H6NNaO3S B3149932 Sodium 6-methoxybenzo[d]thiazole-2-carboxylate CAS No. 681281-67-4

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate

Cat. No.: B3149932
CAS No.: 681281-67-4
M. Wt: 231.21 g/mol
InChI Key: MFHMJBIDQHWWQU-UHFFFAOYSA-M
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Description

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C10H8NO3SNa It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Scientific Research Applications

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 6-methoxybenzo[d]thiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure complete conversion to the sodium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its thioether analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of sodium 6-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
  • Ethyl 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Uniqueness

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to its methyl or ethyl ester counterparts. This uniqueness makes it particularly useful in applications where solubility in aqueous media is important.

Properties

IUPAC Name

sodium;6-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHMJBIDQHWWQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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